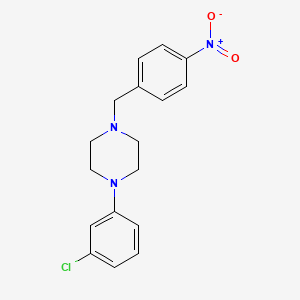

1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these reactions results in yields of around 48.2% to 53.3% (Quan, 2006); (Ning-wei, 2005); (Ning-wei, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insight into the molecular vibrations and the electronic environment of atoms within the molecule, confirming the intended structural features of synthesized compounds (Quan, 2006); (Ning-wei, 2005).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, they can undergo reactions such as Ullmann coupling, providing a versatile pathway for the synthesis of complex molecules (Ning-wei, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in pharmaceutical formulations and material science. X-ray crystallography offers detailed insights into the arrangement of molecules in the solid state, which is crucial for understanding and predicting the behavior of these compounds in various conditions (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to form complexes with metals or other organic compounds, define the applications of piperazine derivatives in synthesis and drug design. Studies on compounds like 1,4-bis(4-nitrosophenyl)piperazine highlight the potential of piperazine derivatives to act as bridging ligands in dinuclear complexes, offering pathways for the development of novel materials and catalysts (Wirth et al., 2012).

Scientific Research Applications

Pharmaceutical Intermediates :

- 1-(2,3-dichlorophenyl)piperazine, a related compound, is noted for its role as a pharmaceutical intermediate. Its synthesis from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2%. This process and the resultant structure of the compound have implications for similar compounds like 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Quan, 2006).

Anticancer Potential :

- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which could include 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine, have been synthesized and investigated for potential anticancer activities. These compounds, particularly those with 3-chlorophenyl and 4-chlorophenyl substitutions, demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparable to cisplatin (Yurttaş et al., 2014).

- Another study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showing significant in vitro anticancer activity against human breast cancer cell lines. Some of these compounds also exhibited notable antituberculosis properties (Mallikarjuna et al., 2014).

Antimicrobial Activity :

- Piperazine and triazolo-pyrazine derivatives, including those with a chlorophenyl moiety, were synthesized and showed antimicrobial activity against bacterial and fungal strains. One specific compound with a 3-chlorophenyl substitution demonstrated superior growth inhibition against A. baumannii, highlighting the potential of such compounds in antimicrobial applications (Patil et al., 2021).

Structural and Electronic Properties :

- Investigations into the structural, electronic, molecular, and biological properties of a compound similar to 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine revealed insights into its potential use in drug development. The study focused on the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, exploring its structural, electronic, and biological properties, which could be relevant for similar chlorophenyl piperazine derivatives (Bhat et al., 2018).

Spectroscopic Studies :

- Spectroscopic investigations of 1-(4-Chlorophenyl) piperazine, which is structurally related to the compound of interest, provided valuable insights into its conformational analysis, vibrational spectra, and electronic properties. These findings can be extrapolated to understand the properties of 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Dikmen, 2019).

properties

IUPAC Name |

1-(3-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-15-2-1-3-17(12-15)20-10-8-19(9-11-20)13-14-4-6-16(7-5-14)21(22)23/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAJBCSSLRLQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5257611 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)

![methyl 5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5618012.png)

![{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5618027.png)

![4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5618037.png)

![2,3,6-trimethyl-N-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5618051.png)

![5-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5618058.png)

![2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5618075.png)

![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)

![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)

![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)